molecular formula C6H12N4OS B2775442 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine CAS No. 2215441-67-9

3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2775442
CAS No.: 2215441-67-9
M. Wt: 188.25
InChI Key: AUWBYIFARHECNY-UHFFFAOYSA-N
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Description

3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a butylsulfinyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s triazole ring is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with a biological system, such as a cell or an enzyme, and how it exerts its effect .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of a suitable triazole precursor with a butylsulfinylating agent. One common method is the nucleophilic substitution reaction where a triazole derivative reacts with a butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed:

    Oxidation: 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine.

    Reduction: 3-(butylsulfanyl)-1H-1,2,4-triazol-5-amine.

    Substitution: Depending on the nucleophile used, various substituted triazole derivatives can be formed.

Comparison with Similar Compounds

  • 3-(methylsulfinyl)-1H-1,2,4-triazol-5-amine
  • 3-(ethylsulfinyl)-1H-1,2,4-triazol-5-amine
  • 3-(propylsulfinyl)-1H-1,2,4-triazol-5-amine

Comparison: 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the butylsulfinyl group, which can influence its chemical and biological properties. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides increased hydrophobicity, which may affect its solubility, membrane permeability, and overall bioactivity. The length of the alkyl chain can also impact the compound’s reactivity and interaction with molecular targets.

Properties

IUPAC Name

5-butylsulfinyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4OS/c1-2-3-4-12(11)6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWBYIFARHECNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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